(2S)-1-azidopropan-2-amine hydrochloride
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Overview
Description
(2S)-1-azidopropan-2-amine hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an azido group (-N3) attached to a propanamine backbone, making it a valuable intermediate in organic synthesis and a potential candidate for various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-azidopropan-2-amine hydrochloride typically involves the azidation of (2S)-1-chloropropan-2-amine. This reaction is carried out under controlled conditions using sodium azide (NaN3) as the azidating agent. The reaction is usually performed in an aqueous or organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-azidopropan-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrogen Gas (H2): Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions.
Major Products Formed
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
(2S)-1-azidopropan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and as a precursor for bioorthogonal chemistry.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-azidopropan-2-amine hydrochloride involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, allowing it to label and track biomolecules in living systems. This compound can also act as a precursor for the synthesis of biologically active molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-Chloropropan-2-amine: The precursor for the synthesis of (2S)-1-azidopropan-2-amine hydrochloride.
(2S)-1-Bromopropan-2-amine: Another halogenated analog used in similar synthetic applications.
(2S)-1-Iodopropan-2-amine: A less common analog with similar reactivity.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo bioorthogonal reactions makes it particularly valuable in biological and medicinal research.
Properties
IUPAC Name |
(2S)-1-azidopropan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4.ClH/c1-3(4)2-6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXGHVPLLATQGI-DFWYDOINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN=[N+]=[N-])N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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